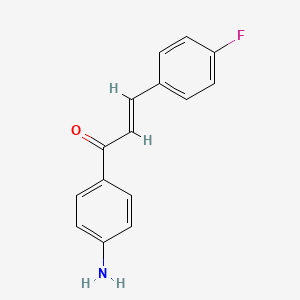

(2E)-1-(4-氨基苯基)-3-(4-氟苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as 4-fluoro-N-(4-aminophenyl)-2-propenamide, is a heterocyclic compound with a wide range of applications in the fields of scientific research and drug development. This compound is a derivative of the phenylpropene family, and it has been used in the synthesis of various compounds, including those with potential therapeutic applications. The unique properties of this compound, such as its low toxicity, make it an attractive choice for research and drug development.

科学研究应用

合成和结构分析

(2E)-1-(4-氨基苯基)-3-(4-氟苯基)丙-2-烯-1-酮和相关化合物已使用碱催化的克莱森-施密特缩合反应合成。这些化合物表现出有趣的结构性质,例如末端环之间的特定二面角和分子内氢键,这些性质已通过傅里叶变换红外光谱、元素分析和单晶 X 射线衍射等技术表征(Salian 等人,2018)。

抗氧化活性

查耳酮衍生物,包括 (2E)-1-(4-氨基苯基)-3-(4-氟苯基)丙-2-烯-1-酮,已对其抗氧化活性进行了评估。涉及 2'-氨基查耳酮衍生物的研究表明,它们在自由基清除和超氧化物歧化酶模拟活性的体外试验中具有功效,表明它们具有作为抗氧化剂的潜力(Sulpizio 等人,2016)。

光物理性质

查耳酮衍生物的光物理性质,例如吸收和荧光特性,已在各种溶剂中进行了研究。这些研究揭示了溶剂极性如何影响这些化合物的な光物理行为,为它们在光动力治疗等领域的潜在应用提供了见解(Kumari 等人,2017)。

在非线性光学中的潜力

对查耳酮衍生物的分子结构和超极化率的研究表明它们在非线性光学 (NLO) 中的效用。例如,(E)-3-(4-氯苯基)-1-(4-氟苯基)丙-2-烯-1-酮表现出显着的超极化率,表明它作为 NLO 材料的潜力(Najiya 等人,2014)。

抗菌应用

已评估某些查耳酮衍生物的抗菌活性,显示出它们作为抗菌剂的潜力。这在开发针对耐药菌株和其他病原体的新的治疗剂方面尤为重要(Sadgir 等人,2020)。

酶促氧化聚合

氨基查耳酮,包括 (2E)-1-(4-氨基苯基)-3-(4-氟苯基)丙-2-烯-1-酮,已被合成并进行酶促氧化聚合。这个过程由辣根过氧化物酶催化,导致形成具有在材料科学中潜在应用的低聚产物(Goretzki & Ritter,1998)。

作用机制

Target of Action

The primary targets of (2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as PA-Fluorine, are bacterial efflux pumps . These pumps are proteins that bacteria use to expel harmful substances, including antibiotics, from their cells .

Mode of Action

PA-Fluorine acts by inhibiting these efflux pumps, thereby increasing the concentration of antibiotics within the bacterial cells . This potentiation of antibiotic activity results in a synergistic effect, particularly against Staphylococcus aureus .

Biochemical Pathways

By inhibiting efflux pumps, PA-Fluorine disrupts the normal functioning of these proteins, which are part of the bacteria’s defense mechanism . This disruption enhances the effectiveness of antibiotics, making them more potent against the bacteria .

Result of Action

The inhibition of efflux pumps by PA-Fluorine leads to an increased concentration of antibiotics within bacterial cells . This results in enhanced antibacterial activity, particularly against strains of Staphylococcus aureus .

属性

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H,17H2/b10-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHSGKVDRBPTMC-XCVCLJGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)